molecular formula C7H9N3O4 B2957678 C-Pyrazin-2-YL-methylamine oxalate CAS No. 1170817-91-0

C-Pyrazin-2-YL-methylamine oxalate

Cat. No.: B2957678
CAS No.: 1170817-91-0
M. Wt: 199.166
InChI Key: FBWZTNXFDAXJRF-UHFFFAOYSA-N
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Description

C-Pyrazin-2-YL-methylamine oxalate is a chemical compound with the molecular formula C7H9N3O4. It is known for its applications in scientific research and as a synthetic intermediate. This compound is characterized by its high purity and specific chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Pyrazin-2-YL-methylamine oxalate typically involves the reaction of pyrazin-2-ylmethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving pyrazin-2-ylmethanamine in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified through crystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

C-Pyrazin-2-YL-methylamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazin-2-ylmethanone, while reduction may yield pyrazin-2-ylmethanol .

Scientific Research Applications

C-Pyrazin-2-YL-methylamine oxalate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

C-Pyrazin-2-YL-methylamine oxalate can be compared with other similar compounds, such as:

    Pyrazin-2-ylmethanamine: The parent compound, which lacks the oxalate group.

    Pyrazin-2-ylmethanol: A reduced form of the compound.

    Pyrazin-2-ylmethanone: An oxidized form of the compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

oxalic acid;pyrazin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.C2H2O4/c6-3-5-4-7-1-2-8-5;3-1(4)2(5)6/h1-2,4H,3,6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZTNXFDAXJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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